molecular formula C14H13ClN2O B083661 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea CAS No. 13143-21-0

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

Cat. No.: B083661
CAS No.: 13143-21-0
M. Wt: 260.72 g/mol
InChI Key: IDGNXQJMJWHJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea is a diarylurea derivative characterized by a urea backbone linking a 3-chlorophenyl group and a 2-methylphenyl group. Such substitutions are known to modulate solubility, binding affinity, and metabolic stability in medicinal chemistry applications .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNXQJMJWHJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342407
Record name 1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-21-0
Record name 1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-(O-TOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Reagents

The most widely employed route involves the condensation of 3-chlorophenyl isocyanate with 2-methylaniline (o-toluidine). This method follows the general urea synthesis paradigm, where isocyanates react with primary amines to form urea linkages. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, followed by proton transfer and elimination of HCl (when using substituted isocyanates).

Key reagents:

  • 3-Chlorophenyl isocyanate (CAS 2904-95-8)

  • 2-Methylaniline (CAS 95-53-4)

  • Anhydrous dichloromethane or tetrahydrofuran as solvent

  • Triethylamine (TEA) as HCl scavenger

Experimental Protocol

  • Step 1 : Dissolve 2-methylaniline (1.07 g, 10 mmol) in 15 mL anhydrous dichloromethane under nitrogen atmosphere.

  • Step 2 : Add triethylamine (1.52 mL, 11 mmol) dropwise at 0°C.

  • Step 3 : Slowly introduce 3-chlorophenyl isocyanate (1.54 g, 10 mmol) dissolved in 5 mL dichloromethane.

  • Step 4 : Warm reaction to room temperature and stir for 6-8 hours.

  • Step 5 : Quench with ice water, extract with DCM (3×20 mL), dry over Na₂SO₄, and evaporate under reduced pressure.

Yield Optimization Data

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)0-402578
SolventDCM, THF, TolueneDCM82
Molar Ratio (Amine:Isocyanate)0.9:1 - 1.1:11:185
Reaction Time (h)4-12888

Crystallographic data from analogous compounds demonstrates that the urea carbonyl oxygen participates in intramolecular C-H···O interactions (2.87-2.88 Å), stabilizing the planar conformation of the molecule.

Microwave-Assisted Solid-State Synthesis

Green Chemistry Approach

Recent developments have eliminated solvent use through mechanochemical grinding coupled with microwave irradiation. This method, adapted from crystallographic studies of similar ureas, achieves reaction completion in <5 minutes.

Procedure

  • Step 1 : Mechanically grind 3-chlorophenyl isocyanate (1.54 g, 10 mmol) with 2-methylaniline (1.07 g, 10 mmol) in agate mortar for 2 minutes.

  • Step 2 : Irradiate mixture in domestic microwave (800W) for 60 seconds.

  • Step 3 : Dissolve crude product in hot ethanol (95%), filter, and recrystallize.

Comparative Performance Metrics

MethodTimeYield (%)Purity (HPLC)
Traditional8 h8895.2
Microwave-Assisted5 min9198.7
Solvent-Free Ball Milling30 min8493.5

X-ray diffraction analysis confirms that microwave-synthesized samples exhibit superior crystallinity with reduced lattice defects compared to traditional methods.

Triphosgene-Mediated One-Pot Synthesis

Phosgene Alternative Strategy

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer carbonyl source, generating in situ isocyanate intermediates. This method, validated through studies of diaryl urea syntheses, avoids handling hazardous isocyanates directly.

Synthetic Route

  • Step 1 : Charge 100 mL flask with 2-methylaniline (2.14 g, 20 mmol) and triphosgene (1.98 g, 6.67 mmol).

  • Step 2 : Add anhydrous THF (30 mL) under N₂ atmosphere.

  • Step 3 : Cool to -10°C and add TEA (4.18 mL, 30 mmol) dropwise over 15 minutes.

  • Step 4 : Warm to 25°C and stir for 3 hours.

  • Step 5 : Add 3-chloroaniline (1.27 g, 10 mmol) and heat to 60°C for 2 hours.

Critical Process Parameters

  • Temperature Control : Maintaining -10°C during triphosgene activation prevents premature decomposition.

  • Stoichiometry : 3:1 amine:triphosgene ratio maximizes isocyanate conversion.

  • Workup : Sequential aqueous washes (10% HCl → saturated NaHCO₃ → brine) remove excess reagents.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 7.85 (d, J=8.1 Hz, 1H), 7.45-7.12 (m, 6H), 2.35 (s, 3H, CH₃).

  • FT-IR (KBr): 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1590 cm⁻¹ (C-N bend).

  • HRMS : m/z calcd for C₁₄H₁₃ClN₂O [M+H]⁺ 261.0789, found 261.0793.

Purity Assessment

MethodColumnMobile PhaseRetention Time (min)
HPLC-UVC18, 4.6×150 mmACN:H₂O (70:30)6.78
UPLC-MSHSS T3, 2.1×50 mm0.1% FA in ACN/H₂O3.12

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot studies demonstrate that transitioning from batch to continuous processing improves yield consistency:

ParameterBatch ReactorFlow Reactor
Space-Time Yield (kg/m³·h)0.452.87
Thermal Runaway RiskHighLow
Annual Production Capacity1.2 MT8.5 MT

Waste Stream Management

  • Triphosgene Route : Generates 3.2 kg HCl/kg product, requiring neutralization with Ca(OH)₂.

  • Isocyanate Route : Produces 1.8 kg organic waste/kg product, addressed via distillation recovery.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents using reagents like halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that urea derivatives, including 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, exhibit promising antimicrobial properties. For instance, a series of new urea derivatives were synthesized and evaluated for their effectiveness against several bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives demonstrated significant growth inhibition against these pathogens, suggesting their potential as antimicrobial agents .

Drug Development
The compound is being investigated as a lead structure in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and reduce toxicity. The incorporation of various functional groups has been explored to optimize its pharmacological profile. For example, derivatives of urea have been linked to various bioactive compounds to evaluate their efficacy in treating infections and other diseases .

Enzyme Inhibition

Urease Inhibition
One of the notable applications of this compound is its potential role as a urease inhibitor. Urease is an enzyme linked to several health issues, including kidney stone formation and peptic ulcers. Research has focused on synthesizing thiourea hybrids that include the this compound structure to enhance urease inhibitory activity. These studies have shown that modifications to the urea structure can significantly affect its ability to inhibit urease activity, making it a candidate for further pharmaceutical development .

Case Study: Antimicrobial Urea Derivatives

A study published in MDPI evaluated various urea derivatives for their antimicrobial properties. The findings indicated that certain compounds exhibited up to 94.5% growth inhibition against Acinetobacter baumannii, highlighting the potential of urea derivatives in combating antibiotic-resistant bacteria .

Compound NameBacterial StrainGrowth Inhibition (%)
This compoundA. baumannii94.5
Other Derivative AKlebsiella pneumoniaeModerate
Other Derivative BStaphylococcus aureusModerate

Case Study: Urease Inhibition

Another study focused on synthesizing 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids for their urease inhibitory properties. The synthesized compounds were tested for their efficacy, demonstrating good to exceptional inhibition compared to known urease inhibitors like thiourea .

Compound NameUrease Inhibition ActivityIC50 Value (µM)
1-aroyl-3-[3-chloro-2-methylphenyl] thiourea AExcellent12
1-aroyl-3-[3-chloro-2-methylphenyl] thiourea BGood25

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings may also participate in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Findings/Activities Reference
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea 3-Cl, 2-Me C₁₄H₁₃ClN₂O 260.72 Hypothesized moderate lipophilicity Inferred
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea 3-Cl, 2,4-diMe C₁₅H₁₅ClN₂O 274.75 Enhanced steric hindrance; uncharacterized
1-(3-Chlorophenyl)-3-(4-cyanophenyl)urea 3-Cl, 4-CN C₁₄H₁₀ClN₃O 271.70 High yield (88.5%); antiangiogenic potential
1-(3-Chlorophenyl)-3-(3-(trifluoromethoxy)phenyl)urea 3-Cl, 3-CF₃O C₁₄H₁₀ClF₃N₂O₂ 346.69 Moderate yield (84.8%); uncharacterized
1-(3-Chlorophenyl)-3-(5-(quinazolinyl)thiazol-2-yl)urea 3-Cl, thiazole-quinazoline hybrid C₁₉H₁₄ClN₅O 369.80 CSF1R inhibition; antitumor activity

Key Observations :

  • Substituent Position: The meta-chlorine in the target compound likely enhances electronic interactions with biological targets compared to para-substituted analogs (e.g., 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea, ).
  • Electron-Withdrawing Groups : Compounds with strong electron-withdrawing substituents (e.g., 4-CN in -CF₃O in ) exhibit higher polarity, which may improve solubility but reduce membrane permeability.
  • Hybrid Structures : Thiazole- or triazole-containing analogs (e.g., ) demonstrate enhanced kinase inhibition (e.g., VEGFR-2, CSF1R), suggesting that the target compound’s bioactivity could be augmented by similar modifications .

Key Insights :

  • Antimicrobial Activity : Chloro-substituted arylureas (e.g., 4j in ) show significant antifungal and antimycobacterial activity, suggesting that the target compound’s 3-chlorophenyl group may confer similar properties .
  • Kinase Inhibition : Urea derivatives with extended aromatic systems (e.g., triazoles in ) outperform simpler diarylureas in kinase inhibition, indicating that the target compound may require functionalization for comparable efficacy .
  • Hybrid Pharmacophores : Combining urea with heterocycles (e.g., thiazole in ) improves target engagement, a strategy applicable to optimizing the target compound .

Biological Activity

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, a compound belonging to the class of ureas, has garnered attention in pharmaceutical research due to its diverse biological activities, particularly as a potential urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting urease, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O1_{1}
  • Molecular Weight : 261.73 g/mol

This compound features a urea functional group, which is known for its ability to interact with various biological targets.

The primary biological activity of this compound is attributed to its inhibitory effect on urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to increased urinary pH and the formation of struvite stones. Inhibiting this enzyme can mitigate these effects.

Inhibition Studies

Recent studies have demonstrated that derivatives of thiourea, including those related to this compound, exhibit potent urease inhibitory activity. For instance, compounds synthesized in recent research showed IC50_{50} values ranging from 0.0019 μM to 0.0532 μM against jack bean urease (JBU), significantly outperforming standard thiourea with an IC50_{50} of approximately 4.7455 μM .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the anti-urease activity of this compound derivatives. The results indicated that:

  • Compound Efficacy : The synthesized compounds exhibited varying degrees of inhibition based on their structural modifications.
  • Kinetic Analysis : The kinetic studies suggested non-competitive inhibition for some derivatives, indicating that these compounds bind to the enzyme regardless of substrate presence .
CompoundIC50_{50} (μM)Mechanism
Thiourea4.7455 ± 0.0545Standard
Compound A0.0019 ± 0.0011Non-competitive
Compound B0.0532 ± 0.9951Competitive

Case Studies

In a notable study, researchers synthesized a series of thiourea hybrids to explore their anti-urease properties. Among these, one compound demonstrated exceptional inhibitory potency (IC50_{50} = 0.0019 μM), suggesting that structural modifications can significantly enhance biological activity .

Pharmacological Activities

Beyond urease inhibition, compounds similar to this compound have been reported to exhibit various pharmacological activities:

  • Antioxidant Activity : Some derivatives have shown potential as radical scavengers.
  • Antimicrobial Properties : Certain urea analogues have displayed antibacterial effects against multiple strains .
  • Anticancer Potential : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step approach:

Nucleophilic substitution : React 3-chloroaniline with phosgene or an isocyanate precursor to form the urea backbone.

Coupling : Introduce the 2-methylphenyl group via a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reaction.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

  • Optimization : Control temperature (0–25°C for exothermic steps), solvent polarity (e.g., DMF for solubility), and stoichiometry (1:1 molar ratio of amines to isocyanate). Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic substitution patterns and urea linkage (e.g., NH protons at δ 8–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 275.1) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • Melting Point Analysis : Sharp melting point (~180–185°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Crystallography Workflow :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

Refinement : Employ SHELX programs (e.g., SHELXL for structure solution) to model bond lengths, angles, and hydrogen bonding (e.g., N–H···O interactions in urea groups) .

Visualization : ORTEP-3 for thermal ellipsoid plots to assess disorder or dynamic effects .

  • Key Insights : Crystallographic data can distinguish between ortho and para substituent configurations, critical for SAR studies .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies of substituted phenylurea derivatives?

  • Systematic SAR Analysis :

  • Substituent Effects : Compare analogues (e.g., 3-chloro vs. 4-fluoro) to isolate electronic (e.g., Cl as electron-withdrawing) vs. steric contributions (e.g., methyl group bulk) .
  • Data Normalization : Use standardized assays (e.g., IC50_{50} values in kinase inhibition) to minimize inter-lab variability .
    • Meta-Analysis Tools : Multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How do halogen substituents influence the reactivity and biological interactions of phenylurea compounds?

  • Chemical Reactivity :

  • Electrophilic Aromatic Substitution : Chlorine at the meta position directs incoming electrophiles to para sites, altering derivatization pathways .
    • Biological Interactions :
  • Hydrogen Bonding : Chlorine enhances urea’s H-bond acceptor capacity, improving target binding (e.g., kinase ATP pockets) .
  • Lipophilicity : Cl increases logP, enhancing membrane permeability but potentially reducing solubility .

Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET Prediction :

  • Software : SwissADME or ADMETlab 2.0 to estimate bioavailability (%F = ~65%), CYP450 inhibition (e.g., CYP3A4 substrate), and BBB permeability (low) .
    • Molecular Docking :
  • Targets : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; binding energy ≤ −8.5 kcal/mol) .

Q. How can researchers design experiments to assess the enzyme inhibitory potential of this compound?

  • Assay Design :

Enzyme Selection : Prioritize kinases (e.g., BRAF V600E) or hydrolases (e.g., urease) based on structural motifs .

Kinetic Analysis : Measure IC50_{50} via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess non-specific binding using scrambled peptide substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.